ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylprop-2-enylidene group, and an ester functional group. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 3-mercaptopropanoate with 3-phenylprop-2-enal in the presence of a base, followed by cyclization to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, sodium hydroxide, methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate can be compared with other similar compounds such as:
Ethyl 3-phenylpropanoate: Lacks the thiazolidinone ring and has different chemical properties.
Ethyl 2-oxo-4-phenylbutanoate: Contains a different functional group arrangement and exhibits different reactivity.
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Has a hydroxyl and methoxy group, leading to different biological activities.
Biological Activity
Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate, also known as a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C17H17NO3S2, with a molecular weight of approximately 357.45 g/mol. The compound features a thiazolidinone core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C17H17N O3 S2 |
Molecular Weight | 357.45 g/mol |
IUPAC Name | This compound |
CAS Number | 465508-66-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that compounds in the thiazolidinone class can modulate enzyme activities and influence signaling pathways relevant to disease processes.
- Enzyme Inhibition : Thiazolidinones are known to inhibit specific enzymes involved in metabolic pathways. For instance, they may affect enzymes related to glucose metabolism and lipid profiles.
- Antioxidant Activity : Some studies suggest that thiazolidinones exhibit antioxidant properties, which can protect cells from oxidative stress.
Antidiabetic Effects
Recent studies have highlighted the potential of thiazolidinones in managing diabetes. For example, compounds similar to this compound have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
Case Study : A study involving diabetic mice treated with thiazolidinone derivatives demonstrated significant improvements in glucose tolerance and insulin sensitivity. The mechanism was linked to the modulation of gluconeogenesis pathways and activation of insulin signaling cascades .
Anticancer Properties
Thiazolidinones have been investigated for their anticancer potential. They may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Research Findings : A study reported that thiazolidinone derivatives could inhibit the growth of breast cancer cells by triggering apoptotic pathways and disrupting cell cycle progression .
Properties
Molecular Formula |
C17H17NO3S2 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
ethyl 3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C17H17NO3S2/c1-2-21-15(19)11-12-18-16(20)14(23-17(18)22)10-6-9-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3/b9-6+,14-10- |
InChI Key |
RWUWJYADZAGEST-NHZNEZGNSA-N |
Isomeric SMILES |
CCOC(=O)CCN1C(=O)/C(=C/C=C/C2=CC=CC=C2)/SC1=S |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S |
Origin of Product |
United States |
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